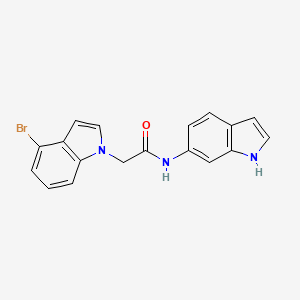![molecular formula C20H25N3O6 B12180499 Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B12180499.png)
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate is a complex organic compound that features a combination of piperazine, pyrrolidinone, and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Core: The starting material, 4-methoxyphenylacetic acid, undergoes cyclization with an appropriate amine to form the pyrrolidinone core.
Attachment of the Piperazine Moiety: The pyrrolidinone intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Esterification: The final step involves esterification with ethyl chloroacetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Biological Research: Used in cell viability assays, molecular docking studies, and other biochemical assays to understand its mechanism of action.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate involves:
Molecular Targets: It interacts with enzymes and receptors involved in neuroprotection and anti-inflammatory pathways, such as NF-kB and ATF4 proteins.
Pathways Involved: The compound inhibits endoplasmic reticulum stress and apoptosis, reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can be compared with similar compounds such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but differ in their core structures and specific molecular interactions.
Conclusion
This compound is a promising compound with potential applications in medicinal chemistry and pharmacology. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H25N3O6 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 2-[4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C20H25N3O6/c1-3-29-20(27)19(26)22-10-8-21(9-11-22)18(25)14-12-17(24)23(13-14)15-4-6-16(28-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3 |
InChI Key |
OZKVMTOKSGADDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one](/img/structure/B12180417.png)
![2-(6-methyl-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylthio)-N-(4-morpholin-4-ylphen yl)acetamide](/img/structure/B12180439.png)
![N-(5-isobutyl-1H-1,2,4-triazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12180444.png)

![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide](/img/structure/B12180451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12180453.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12180463.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180470.png)


![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B12180478.png)
![1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B12180479.png)

![2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B12180491.png)
